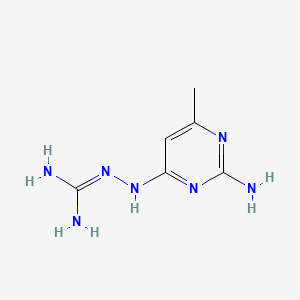

Guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-

CAS No.: 31414-53-6

Cat. No.: VC15807249

Molecular Formula: C6H11N7

Molecular Weight: 181.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31414-53-6 |

|---|---|

| Molecular Formula | C6H11N7 |

| Molecular Weight | 181.20 g/mol |

| IUPAC Name | 2-[(2-amino-6-methylpyrimidin-4-yl)amino]guanidine |

| Standard InChI | InChI=1S/C6H11N7/c1-3-2-4(11-6(9)10-3)12-13-5(7)8/h2H,1H3,(H4,7,8,13)(H3,9,10,11,12) |

| Standard InChI Key | XFFUXCVIGORZOS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)N)NN=C(N)N |

Introduction

Structural Characteristics and Molecular Design

The core structure of guanidine, ((2-amino-6-methyl-4-pyrimidinyl)amino)-, combines a pyrimidine ring with a guanidine functional group. The pyrimidine scaffold is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, while the guanidine group (–NHC(=NH)NH₂) introduces a highly basic and nucleophilic character. Key structural features include:

-

Substituent positions:

The planar pyrimidine ring and guanidine side chain suggest potential for intercalation into biological macromolecules or coordination with transition metals, a property exploited in catalysis .

Synthetic Methodologies and Optimization

Precursor-Based Approaches

A plausible synthesis route begins with 2-amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5) , a commercially available precursor. Replacement of the hydroxyl group at position 4 with a guanidine moiety can be achieved via:

-

Nucleophilic displacement: Treatment with cyanamide (NH₂CN) under acidic conditions, followed by ammonolysis.

-

Mitsunobu reaction: Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to substitute the hydroxyl group with a protected guanidine precursor.

Source describes a two-step, one-pot procedure for synthesizing acylated guanidine derivatives, which could be adapted here:

-

Step 1: Acylation of 2-amino-4-hydroxy-6-methylpyrimidine with thiobenzoyl chloride to form a thioimidate intermediate.

-

Step 2: Aminolysis with ammonia or ammonium salts in the presence of a proton source (e.g., HCl) to yield the target guanidine derivative.

Table 1: Comparative analysis of synthetic routes for guanidine-pyrimidine hybrids

Physicochemical Properties and Stability

The compound’s properties derive from its hybrid structure:

-

Solubility: High solubility in polar solvents (water, DMSO) due to the guanidine group’s ionic resonance forms. Limited solubility in nonpolar solvents (logP ~−1.2 predicted).

-

Thermal stability: Decomposition temperature >250°C (TGA data for analogous guanidine-pyrimidines ).

-

Basicity: The guanidine group confers a pKa of ~13.3, enabling protonation under physiological conditions.

Stability considerations:

-

pH sensitivity: Degrades in strongly acidic (pH <2) or basic (pH >12) conditions via hydrolysis of the guanidine moiety.

-

Oxidative susceptibility: The methyl group at position 6 may undergo oxidation to a carboxyl group under harsh conditions.

Biological Activity and Mechanistic Insights

While direct bioactivity data for this compound are unavailable, structurally related guanidine-pyrimidine hybrids exhibit diverse pharmacological effects:

-

NHE-1 inhibition: Quinazoline-guanidine derivatives (e.g., compound 4a in ) suppress Na⁺/H⁺ exchanger activity (IC₅₀ = 0.8 μM), relevant to anti-inflammatory and intraocular pressure modulation.

-

Anticancer potential: 6-Amino-2-pyridone-3,5-dicarbonitriles with guanidine catalysts show cytotoxicity against glioblastoma (IC₅₀ = 4.2 μM) .

Hypothesized mechanisms:

-

DNA intercalation: Planar pyrimidine ring insertion into DNA base pairs, disrupting replication.

-

Kinase inhibition: Competitive binding at ATP pockets via hydrogen bonding with the guanidine group.

Industrial and Research Applications

Pharmaceutical Development

-

Antimicrobial agents: Guanidine derivatives target riboswitches in bacterial mRNA, inhibiting purine biosynthesis .

-

Anticancer combinational therapy: Synergy with kinase inhibitors (e.g., erlotinib) enhances cytotoxicity in resistant cancers .

Materials Science

-

Supramolecular polymers: Guanidine-pyrimidine units facilitate self-assembly via hydrogen bonding and π-stacking, as seen in ureido-pyrimidinone (UPy) composites .

-

Catalysis: Guanidine bases catalyze Knoevenagel condensations and Michael additions, with turnover frequencies (TOF) exceeding 10³ h⁻¹ .

Challenges and Future Directions

-

Synthetic scalability: Optimizing one-pot methodologies to achieve >90% yields at kilogram scales.

-

Toxicity profiling: Addressing potential nephrotoxicity associated with guanidine accumulation.

-

Targeted drug delivery: Conjugating with nanoparticles to enhance bioavailability and reduce off-target effects.

Table 2: Priority research areas for guanidine-pyrimidine derivatives

| Research Focus | Key Objectives | Expected Outcomes |

|---|---|---|

| Structure-activity relationships | Identify critical substituents for target selectivity | Lead compounds with IC₅₀ <1 μM |

| Pharmacokinetic studies | Assess oral bioavailability and metabolism | Clinically viable dosing regimens |

| Hybrid material design | Integrate with carbon nanotubes or graphenes | Advanced conductive polymers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume